(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide

CAS No.: 1255147-74-0

Cat. No.: VC2615964

Molecular Formula: C5H5N5O

Molecular Weight: 151.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255147-74-0 |

|---|---|

| Molecular Formula | C5H5N5O |

| Molecular Weight | 151.13 g/mol |

| IUPAC Name | (2-amino-6-oxo-1H-pyrimidin-4-yl)cyanamide |

| Standard InChI | InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) |

| Standard InChI Key | VPKXFLUAGAEVHE-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(NC1=O)N)NC#N |

| Canonical SMILES | C1=C(N=C(NC1=O)N)NC#N |

Introduction

Chemical Structure and Properties

Structural Characteristics

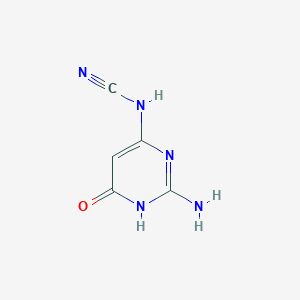

(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide consists of a pyrimidine ring with specific substituents. The compound features an amino group at the 2-position, an oxo group at the 6-position, and a cyanamide moiety at the 4-position of the pyrimidine ring . The structural arrangement contributes to its unique chemical reactivity and potential biological interactions.

The chemical structure can be represented as follows:

-

A six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3

-

An amino (-NH₂) group at position 2

-

A cyanamide (-NH-CN) group at position 4

-

An oxo (=O) group at position 6, forming a dihydropyrimidin-6-one moiety

Physical and Chemical Properties

The physical and chemical properties of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide are summarized in Table 1.

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, making it potentially soluble in polar solvents. The presence of the cyanamide group introduces a reactive site that can undergo various transformations, including nucleophilic addition reactions . The amino group at position 2 and the oxo group at position 6 further contribute to its chemical reactivity and potential for forming intermolecular interactions.

Structural Isomers and Related Compounds

Several structural isomers and related compounds have been documented in the literature. These include:

-

(4-amino-6-oxo-5H-pyrimidin-2-ylidene)cyanamide (CAS: 86248-14-8)

-

(6-methyl-4-oxo-1H-pyrimidin-2-yl)cyanamide (CAS: 7152-19-4)

These related compounds share structural similarities with (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide but differ in the positioning of functional groups or the presence of additional substituents, which can significantly affect their chemical and biological properties.

Synthesis Methodologies

General Synthetic Approaches

Chemical Reactivity and Transformations

Reactivity of Cyanamide Functionality

The cyanamide group (-NH-CN) in (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide represents a significant reactive site. This functionality can undergo various transformations, including:

-

Nucleophilic addition reactions with amines to form guanidine derivatives

-

Cyclization reactions leading to the formation of fused heterocyclic systems

-

Hydrolysis under acidic or basic conditions

Research on related compounds indicates that the cyanamide functionality in pyrimidine derivatives can be transformed into guanidine groups through reaction with amines. For instance, microwave-assisted reactions of (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)cyanamide with various amines have been reported to yield the corresponding (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines .

Formation of Fused Heterocyclic Systems

The reactivity of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide can be exploited for the synthesis of fused heterocyclic systems. One notable example is the formation of pyrimido[1,2-a] triazin-6-ones through the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate . This reaction involves an interesting thermal rearrangement that leads to the formation of 4-substituted-2-methyl-6H-pyrimido[1,2-a] triazin-6-ones .

The mechanism of this transformation involves:

-

Exchange of alkoxy groups of the orthoester under acid catalysis

-

Reaction with the guanidine to form an iminium ion intermediate

-

Thermal rearrangement at around 100°C for suitable substrates

-

Acid-catalyzed ethanolytic ring opening of pyrimidine at the amide linkage

-

Intramolecular nucleophilic attack and subsequent ring closure

Similar transformations might be possible with (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide, potentially leading to novel heterocyclic scaffolds with interesting biological properties.

Analytical Characterization

Spectroscopic Analysis

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient and scalable synthetic methodologies specifically tailored for (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide. This might involve optimization of reaction conditions, exploration of alternative synthetic routes, and investigation of green chemistry approaches to minimize environmental impact.

Biological Activity Screening

Comprehensive screening of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide for various biological activities should be pursued. Based on the properties of related compounds, potential areas for investigation include:

-

Anticancer activity against different cell lines

-

CFTR modulatory activity for potential application in cystic fibrosis treatment

-

Antimicrobial properties

-

Enzyme inhibitory activities

Structure Modification Studies

Systematic modification of the (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide scaffold could lead to the development of derivatives with enhanced biological activities or improved pharmacokinetic properties. Potential modifications include:

-

Introduction of additional substituents on the pyrimidine ring

-

Modification of the cyanamide functionality

-

Formation of metal complexes

-

Development of prodrug approaches

Such studies would contribute to a better understanding of the structure-activity relationships and potentially lead to the identification of novel compounds with therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume